molecular formula C10H16Si B1265640 Benzyltrimethylsilane CAS No. 770-09-2

Benzyltrimethylsilane

Cat. No. B1265640
CAS RN: 770-09-2
M. Wt: 164.32 g/mol
InChI Key: MRIWRLGWLMRJIW-UHFFFAOYSA-N
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Description

Synthesis Analysis

Benzyltrimethylsilane can be synthesized through various methods, including the palladium-catalyzed reductive coupling of benzylidene dichlorides using disilanes as reducing agents, which yields (E)-α,β-bis(trimethylsilyl)stilbenes in high yields (Matsumoto et al., 1983). Another approach involves the hydrosilylation reaction of template agents with methyldiethoxysilane, leading to the formation of ladderlike polymethylsiloxanes (Tang et al., 2002).

Molecular Structure Analysis

The molecular structure of benzyltrimethylsilane derivatives, such as bis(p-trimethylsilyltolyl)tellurium dichloride, showcases a distorted octahedral configuration around the tellurium atom, indicating the complex structural diversity these compounds can exhibit (Chadha & Drake, 1984).

Chemical Reactions and Properties

Benzyltrimethylsilane undergoes various chemical reactions, including electrophilic substitution at the benzylic position and reactions with iodine monobromide or bromine, demonstrating its reactive benzylic site (Bordeau et al., 1987). Its reaction with tellurium(IV) chloride forms condensation products, showcasing its reactivity towards different electrophiles and its utility in forming complex molecules (Chadha & Drake, 1984).

Physical Properties Analysis

The physical properties of benzyltrimethylsilane and its derivatives, such as their solubility, boiling points, and crystalline structures, are crucial for their application in synthesis and materials science. However, specific details on these properties are not provided in the cited papers.

Chemical Properties Analysis

The chemical properties of benzyltrimethylsilane, including its stability, reactivity towards various reagents, and participation in radical and ionic mechanisms, are evidenced by its involvement in a wide range of chemical reactions. Its utility in synthesizing complex organic compounds and materials, such as ladderlike polymethylsiloxanes, underscores its importance in organic and materials chemistry (Tang et al., 2002).

Scientific Research Applications

Electrophilic Substitution

  • BTMS reacts with iodine monobromide and bromine in various conditions, leading to direct benzylic substitution. This reaction is significant in organic chemistry for the introduction of iodine or bromine at the benzylic position, which has diverse applications in synthesizing other organic compounds (Bordeau et al., 1987).

Synthesis of Alcohols

  • In the presence of tetrabutylammonium fluoride, BTMS adds to aldehydes and ketones, yielding corresponding alcohols upon hydrolysis. This application is crucial in organic synthesis, especially in the preparation of alcohols from simpler compounds (Bennetau & Dunogues, 1983).

Oxidation Reactions

  • BTMS undergoes oxidation reactions with cerium(IV) ammonium nitrate, leading to products of C-Si cleavage under mild conditions. These reactions are useful in studies of bond cleavage and oxidation processes in organosilicon chemistry (Baciocchi et al., 1989).

Side-Chain Oxidation

  • BTMS reacts with iodosylbenzene in the presence of iron or manganese porphyrins. This reaction is significant for studying the oxidation mechanisms in organic compounds, particularly the transformation of BTMS into benzaldehydes (Baciocchi & Lanzalunga, 1993).

Alkali Cleavage

  • BTMS undergoes alkali cleavage, which is important in studies relating to substituent effects and nucleophilic reactions in organometallic chemistry (Bott et al., 1965).

Photochemical Processes

  • BTMS exhibits distinct photochemical behaviors in different solvents. This is significant for understanding the photophysical processes in organic chemistry, particularly in the formation of radicals (Hiratsuka et al., 1996).

Reactions with Trifluoroacetic Acid

  • BTMS undergoes novel cleavages with trifluoroacetic acid, which is relevant in the study of chemical reactions involving acid-catalyzed processes (Andrianov et al., 1976).

Addition to Imines

  • BTMS adds to imines in the presence of tetrabutylammonium fluoride, contributing to the field of amines synthesis and its applications in organic chemistry (Zhang et al., 2006).

Safety And Hazards

BTMS is a combustible liquid . It is harmful if swallowed, in contact with skin, or if inhaled . Therefore, it is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling BTMS . It should be kept away from heat, open flames, and sparks .

Future Directions

Benzyltrimethylsilane has been used in the synthesis of pharmaceutical analogues and in multicomponent reactions . It has also been used in the anionic polymerization of vinyl monomers . These applications suggest that BTMS has potential for further use in the field of organic synthesis .

properties

IUPAC Name

benzyl(trimethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H16Si/c1-11(2,3)9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRIWRLGWLMRJIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5061116
Record name Trimethylbenzylsilane
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Molecular Weight

164.32 g/mol
Source PubChem
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Product Name

Benzyltrimethylsilane

CAS RN

770-09-2
Record name Benzyltrimethylsilane
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Record name Trimethylbenzylsilane
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Record name Benzyltrimethylsilane
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Record name Benzene, [(trimethylsilyl)methyl]-
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Record name Trimethylbenzylsilane
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Record name Benzyltrimethylsilane
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Record name TRIMETHYLBENZYLSILANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
612
Citations
H Hiratsuka, S Kobayashi, T Minegishi… - The Journal of …, 1999 - ACS Publications
Photophysical and photochemical processes of benzyltrimethylsilane and trimethylsilyldiphenylmethane have been studied by fluorescence measurements and by …
Number of citations: 24 pubs.acs.org
H Hiratsuka, Y Kadokura, H Chida, M Tanaka… - Journal of the …, 1996 - pubs.rsc.org
… benzyltrimethylsilane radical cations were produced. It was confirmed that the a-trimethylsilylbenzyl radicals and benzyltrimethylsilane … photochemical process of benzyltrimethylsilane. …
Number of citations: 21 pubs.rsc.org
H Hiratsuka, H Horiuchi, T Kudo… - The Journal of …, 2013 - ACS Publications
… We studied the photolysis of benzyltrimethylsilane and trimethylsilyldiphenylmethane and proposed a unique excited state to explain the observations. (10, 11) Leigh and Owens …
Number of citations: 4 pubs.acs.org
C Eaborn, SH Parker - Journal of the Chemical Society (Resumed), 1955 - pubs.rsc.org
… Reaction by the above mechanism should be sterically hindered by large R groups, and benzyl-.ttpropyl-diisopropylsilane, is much less reactive than benzyltrimethylsilane, though this …
Number of citations: 30 pubs.rsc.org
KA Andrianov, SA Igonina, VI Sidorov, C Eaborn… - Journal of …, 1976 - Elsevier
… Benzyltrimethylsilane is cleaved slowly by trifluoroacetic acid at 70C to give, in addition to … by benzyl trifluoroacetate benzylation of benzyltrimethylsilane, and.that the benzyl trifluoroace- …
Number of citations: 6 www.sciencedirect.com
JS Swenton, M Platz, LD Venham - The Journal of Organic …, 1988 - ACS Publications
… initial amount of benzyltrimethylsilane,XB is the amount of brominated benzyltrimethylsilane, T is the initial amount of toluene, and XT is the amount of brominated toluene. The results of …
Number of citations: 17 pubs.acs.org
V Jouikov, J Simonet - Langmuir, 2013 - ACS Publications
… To name a few, oxidative coupling of benzyltrimethylsilane (BTMS) with aromatic compounds has been reported to result in benzylated products with yields of 60–88% (18) and …
Number of citations: 6 pubs.acs.org
S Fukuzumi, N Satoh, T Okamoto, K Yasui… - Journal of the …, 2001 - ACS Publications
… C−C bond formation between benzyltrimethylsilane and aromatic carbonyl compounds via the … from benzyltrimethylsilane to the singlet excited states of Lewis acid−carbonyl complexes. …
Number of citations: 73 pubs.acs.org
E Baciocchi, T Del Giacco, F Elisei… - The Journal of Organic …, 1995 - ACS Publications
… In this paper, we report on a study of the photolysis of benzyltrimethylsilane (BTS) and (4-methoxybenzyl)trimethylsilane (MBTS) sensitized by CA, in three solvents, benzene, CH2C12, …
Number of citations: 34 pubs.acs.org
RK Chadha, JE Drake - Journal of organometallic chemistry, 1984 - Elsevier
The reaction of TeCl 4 with benzyltrimethylsilane in toluene gives condensation products, p-Me 3 SiCH 2 H 4 TeCl 3 and (p-Me 3 SiCH 2 C 6 H 4 ) 2 TeCl 2 . Crystals of the latter are …
Number of citations: 12 www.sciencedirect.com

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